molecular formula C19H13FN4O2 B14993427 1-(4-fluorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(4-fluorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B14993427
M. Wt: 348.3 g/mol
InChI Key: DRPXUOKOTFMLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylethyl group, and a pyrazolopyrimidinone core. The presence of these functional groups makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure selective substitution.

    Attachment of the phenylethyl group: This can be done through alkylation or acylation reactions, depending on the desired final structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(4-FLUOROPHENYL)-5-(2-OXO-2-PHENYLETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in its pyrazolopyrimidinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13FN4O2

Molecular Weight

348.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H13FN4O2/c20-14-6-8-15(9-7-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-4-2-1-3-5-13/h1-10,12H,11H2

InChI Key

DRPXUOKOTFMLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.